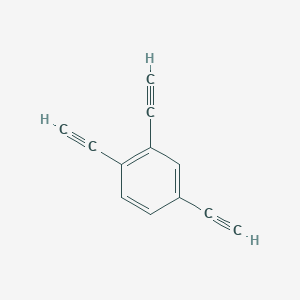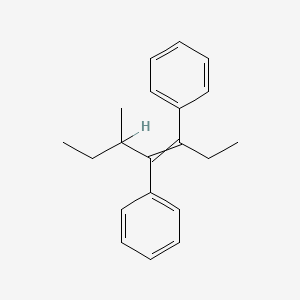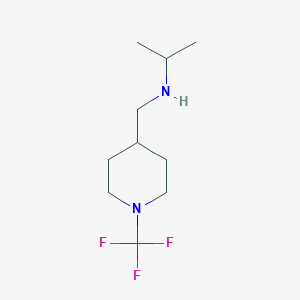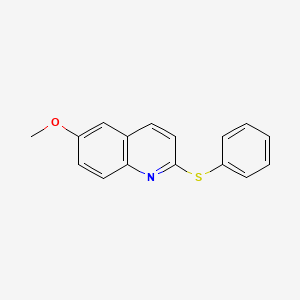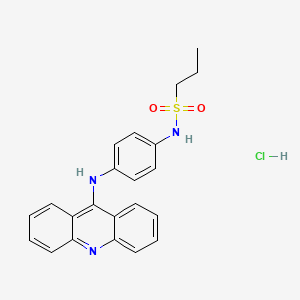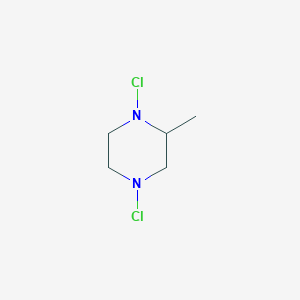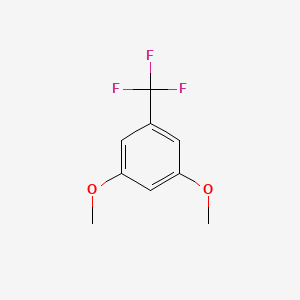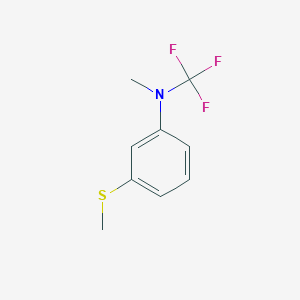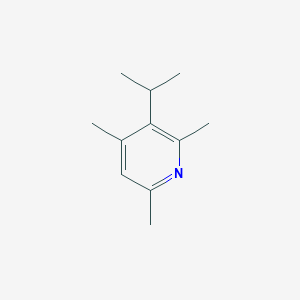
Isoxazole, 5-cyclopropyl-3-isocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 5-cyclopropyl-3-isocyanato- is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoxazole derivatives can be synthesized through various methods. One common approach involves the cycloaddition of nitrile oxides with alkynes, leading to the formation of isoxazole rings . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid
Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and selectivity. For example, Cu(I) or Ru(II) catalysts are commonly used in the (3 + 2) cycloaddition reactions . there is a growing interest in developing metal-free synthetic routes to reduce costs, toxicity, and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Isoxazole derivatives, including 5-cyclopropyl-3-isocyanato-isoxazole, can undergo various chemical reactions such as oxidation, reduction, and substitution . These reactions are often facilitated by the presence of functional groups on the isoxazole ring.
Common Reagents and Conditions: Common reagents used in the reactions of isoxazole derivatives include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or thiols .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of isoxazole derivatives can lead to the formation of oxazoles, while reduction can yield hydroxylamines .
Wissenschaftliche Forschungsanwendungen
Isoxazole derivatives have a wide range of scientific research applications. They are used in medicinal chemistry for the development of drugs with analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . In addition, isoxazole derivatives are employed in the synthesis of various bioactive compounds and as intermediates in organic synthesis .
Wirkmechanismus
The mechanism of action of isoxazole derivatives involves their interaction with specific molecular targets and pathways. For example, some isoxazole derivatives act as inhibitors of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Others may interact with neurotransmitter receptors or enzymes involved in cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Isoxazole derivatives can be compared with other five-membered heterocyclic compounds such as oxazoles, thiazoles, and pyrazoles. While all these compounds share a similar ring structure, the presence of different heteroatoms (oxygen, sulfur, nitrogen) imparts unique chemical and biological properties . Isoxazole derivatives are particularly notable for their broad spectrum of biological activities and synthetic versatility .
List of Similar Compounds:- Oxazole
- Thiazole
- Pyrazole
- Furan (without nitrogen)
- Pyrrole (without oxygen)
Eigenschaften
Molekularformel |
C7H6N2O2 |
|---|---|
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
5-cyclopropyl-3-isocyanato-1,2-oxazole |
InChI |
InChI=1S/C7H6N2O2/c10-4-8-7-3-6(11-9-7)5-1-2-5/h3,5H,1-2H2 |
InChI-Schlüssel |
IQWLOXBCEADQIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=NO2)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


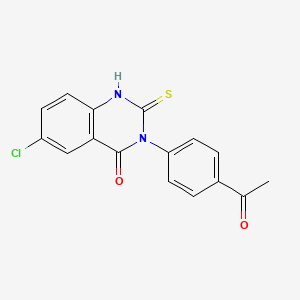
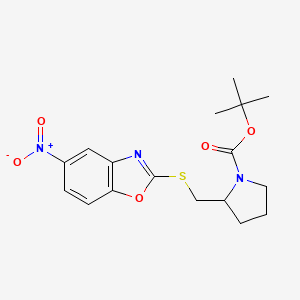
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
